1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine
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Overview
Description
1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a propylcyclopropyl group and two methyl groups attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-diketones with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole compounds.
Scientific Research Applications
1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-3-(1-ethylcyclopropyl)-1H-pyrazol-5-amine
- 1,4-Dimethyl-3-(1-butylcyclopropyl)-1H-pyrazol-5-amine
- 1,4-Dimethyl-3-(1-isopropylcyclopropyl)-1H-pyrazol-5-amine
Uniqueness
1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the propylcyclopropyl group can influence its reactivity and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
2,4-dimethyl-5-(1-propylcyclopropyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-4-5-11(6-7-11)9-8(2)10(12)14(3)13-9/h4-7,12H2,1-3H3 |
InChI Key |
HTPDJLOFEAUKSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC1)C2=NN(C(=C2C)N)C |
Origin of Product |
United States |
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